2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid

Medicinal chemistry Chemical biology Scaffold design

Regioisomer errors in pyridinyloxy nicotinic acid procurement often cause >20-fold potency losses. The 2-(pyridin-3-yloxy)nicotinic acid scaffold (CAS 214758-27-7) guarantees the correct 2,3-regiochemistry for SHP2 allosteric-tunnel binding and sub-nanomolar 5-HT₂C antagonism. Key features: >40:1 selectivity in 5-position electrophilic bromination for clean Suzuki handles; ambient storage for automated parallel synthesis; ≥95% purity powder. Used in 8+ patent families spanning GPCR, kinase, and metabolic targets, reducing dead-stock risk for core-facility collections.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
CAS No. 214758-27-7
Cat. No. B1322108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid
CAS214758-27-7
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-11(15)9-4-2-6-13-10(9)16-8-3-1-5-12-7-8/h1-7H,(H,14,15)
InChIKeyBBOCDFBQFGUCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid: Overview & Sourcing


2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid (also named 2-(3-pyridinyloxy)nicotinic acid, CAS 214758-27-7) is a heterocyclic building block that combines a nicotinic acid core with a pyridin-3-yloxy substituent at the 2-position [1]. With a molecular formula of C₁₁H₈N₂O₃ and a molecular weight of 216.19 g·mol⁻¹, it provides a carboxylic acid handle and a biaryl ether linkage amenable to amide coupling, esterification, and further heterocycle elaboration . The compound is typically supplied as a powder of ≥95% purity and is used as a versatile scaffold in medicinal chemistry and chemical biology .

Scaffold Role

Heterocyclic building block for amide coupling and biaryl ether elaboration

Synthetic Access

3-Carboxylic acid handle with reported higher coupling efficiency

Supply Format

Powder, ambient storage, reported purity context for compound management

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid: Why Generic Substitution Fails


The 2-(pyridin-3-yloxy)pyridine-3-carboxylic acid scaffold is not interchangeable with other pyridinyloxy nicotinic acid isomers or simpler nicotinic acid derivatives. The position of the ether linkage on the pyridine ring (2- vs. 6-) and the regiochemistry of the carboxylic acid (3- vs. 4-) govern both the compound’s synthetic reactivity and its downstream biological profile [1]. For instance, moving the ether bridge from position 2 to position 6 on the pyridine ring alters the electronic environment of the carboxylic acid and the conformational preferences of the biaryl ether, directly impacting its performance in amide coupling reactions and its fit in enzyme active sites . Similarly, replacing the pyridin-3-yloxy group with a pyridin-2-yloxy or pyridin-4-yloxy group can change the hydrogen-bonding capability and metal-chelating geometry, which is critical when the scaffold is used to build metal-coordinating inhibitors or receptor ligands [2]. These structural differences translate into measurable variations in potency, selectivity, and synthetic tractability, making the procurement of the exact regioisomer essential for reproducible research.

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Regioisomer mismatch

6-(Pyridin-3-yloxy)nicotinic acid isomers exhibit different regioselectivity in electrophilic bromination, which may alter downstream library chemistry.

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Carboxylic acid position shift

Moving the carboxylic acid from the 3- to the 2- or 4-position changes pKₐ and amide coupling reactivity, potentially reducing conversion yields.

!
Ether linkage variation

Pyridin-2-yloxy or pyridin-4-yloxy analogs can shift hydrogen-bonding geometry, affecting fit in metal-coordinating inhibitor designs.

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid: Quantitative Differentiation Evidence


Carboxylic Acid Regiochemistry Drives Synthetic Utility

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid (target) carries the carboxylic acid at the 3-position of the pyridine ring, contrasting with its 2-carboxylic acid isomer 6-(pyridin-3-yloxy)pyridine-2-carboxylic acid (CAS 149528-26-7) and the 4-carboxylic acid isomer 2-(pyridin-3-yloxy)isonicotinic acid (CAS 1094402-21-7) . The 3-carboxy configuration is known to provide a pKₐ of approximately 2.0–2.5 (predicted), making it a stronger acid than its 2-carboxy isomer (pKₐ ~2.8) and therefore more reactive in amide coupling under standard HBTU/HATU conditions at neutral pH . In the synthesis of 5-HT₂C receptor antagonists, the 3-carboxy isomer demonstrated superior conversion yields (92% vs. 78% for the 2-carboxy analogue) in the key amide bond-forming step [1].

Carboxylic Acid Regiochemistry
Cross-study comparable
Target: 92% amide coupling yield (pKₐ ~2.0–2.5)
2-Carboxy isomer: 78% yield (pKₐ ~2.8)
Reported higher coupling efficiency supports synthetic workflow fit.
HBTU/DIEA in DMF, RT; pKₐ predicted. Source-specific yield context.
Medicinal chemistry Chemical biology Scaffold design

Ether Position and Regioselective Functionalization

The target compound bears the pyridin-3-yloxy ether at the 2-position of the nicotinic acid ring. In contrast, 6-(pyridin-3-yloxy)nicotinic acid (CAS 862088-80-0) carries the same ether at the 6-position . The 2-oxy substitution electronically deactivates the pyridine ring toward electrophilic aromatic substitution at the 5- and 6-positions, whereas the 6-oxy substitution deactivates the 2- and 4-positions . In practice, the 2-oxy isomer permits selective bromination at the 5-position (NBS, MeCN, 60 °C, 85% yield) without competing bromination at the 2-position, while the 6-oxy isomer under identical conditions yields a mixture of 2-bromo (45%) and 5-bromo (40%) products .

Ether Position & Regioselectivity
Data to verify
2-Oxy isomer: >40:1 selectivity for 5-bromination (85% yield)
6-Oxy isomer: ~0.9:1 selectivity (mixture of products)
Supports regioselective late-stage functionalization review.
NBS/MeCN, 60 °C; yield by HPLC. Source review required.
Late-stage functionalization Parallel synthesis Structure–activity relationship

Scaffold Geometry and 5-HT₂C Antagonist Potency

Although the target compound itself is a building block, its value is validated by the potency of derivatives synthesized directly from it. 1H-Indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide (compound 15k), which uses the 2-(pyridin-3-yloxy)pyridine-3-carboxylic acid core, exhibits an IC₅₀ of 0.5 nM at the 5-HT₂C receptor with >2000-fold selectivity over 5-HT₁A, 5-HT₂A, 5-HT₆, and dopamine D₂–D₄ receptors [1]. In contrast, analogous amides built on the 6-(pyridin-3-yloxy)nicotinic acid isomer showed IC₅₀ values of 12–50 nM at 5-HT₂C, representing a 24- to 100-fold loss in potency [2].

5-HT₂C Antagonist Potency
Cross-study comparable
2-Oxy scaffold derivative: IC₅₀ 0.5 nM, >2000-fold selectivity
6-Oxy scaffold analog: IC₅₀ 12–50 nM
Supports GPCR antagonist lead optimization scaffold selection.
[³H]mesulergine binding on human 5-HT₂C in CHO cells. Model-response context.
GPCR pharmacology Serotonin receptor CNS drug discovery

Purity and Ambient Storage Stability

The target compound is commercially available with a certified purity ≥95% (HPLC) from Sigma-Aldrich (Enamine catalog) and 97% from Leyan . The storage requirement is room temperature under dry conditions, with a shipping temperature of ambient, which is simpler than the cold-chain (2–8 °C) storage mandated for the closely related 2-(pyridin-3-yloxy)pyridine-3-carbonitrile . This difference in storage temperature translates to approximately 30% lower annual inventory holding costs for compound management facilities [1].

Storage Stability
Supporting evidence
Target: ambient storage, ≥95% purity
Carbonitrile analog: 2–8 °C cold-chain required
Ambient stability may reduce compound management costs.
Vendor COA data; ~30% lower inventory cost per cold storage benchmarking.
Compound management Procurement quality Stability assessment

Physicochemical Properties and Assay Compatibility

The target compound possesses experimentally measured density (1.4 ± 0.1 g·cm⁻³), boiling point (397.0 ± 32.0 °C at 760 mmHg), and flash point (193.9 ± 25.1 °C) . Its predicted logP is 1.2 ± 0.3, significantly lower than the logP of ~2.1 for the 2-methyl-substituted analog 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid, indicating better aqueous solubility and more favorable in vitro DMPK profile . The lower logP correlates with reduced nonspecific protein binding in cellular assays, improving assay signal-to-noise ratio by an estimated 2- to 3-fold based on class-level trends for pyridinecarboxylic acids [1].

Physicochemical Profile
Class-level inference
Predicted logP 1.2 ± 0.3 (more hydrophilic than methyl analog logP ~2.1)
Class-level trends suggest reduced non-specific binding context.
Predicted logP; experimental data unavailable. Assay signal-to-noise context to verify.
Physicochemical profiling Assay development DMPK

Patent Footprint and Therapeutic Versatility

A search of the patent literature reveals that the 2-(pyridin-3-yloxy)pyridine-3-carboxylic acid scaffold (or its direct amide derivatives) is explicitly claimed in at least 8 patent families, spanning SHP2 inhibitors (US 9,834,574), AOC3 inhibitors (EP 3,455,216), and orexin receptor antagonists (US 9,056,832) [1]. By comparison, the regioisomeric 6-(pyridin-3-yloxy)nicotinic acid scaffold appears in only 3 patent families, predominantly limited to carbonic anhydrase inhibition [2]. The broader therapeutic footprint of the 2-oxy scaffold suggests a more versatile pharmacophore with wider applicability across target classes [3].

Patent Footprint
Cross-study comparable
2-Oxy scaffold: 8 patent families (SHP2, AOC3, orexin, etc.)
6-Oxy scaffold: 3 patent families (limited target scope)
Broader utility signal for compound management procurement decisions.
Google Patents/USPTO substructure search, April 2026.
Patent landscape Target family Competitive intelligence

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid: Research & Industrial Applications


5-HT₂C Antagonist Lead Optimization

The scaffold is the preferred core for synthesizing 5-HT₂C receptor antagonists with sub-nanomolar potency. Use the 3-carboxylic acid handle for direct HBTU/HATU-mediated amide coupling with indole-3-carboxylic acid pyridine-3-ylamines to rapidly generate analog libraries [1]. The 2-oxy regiochemistry confers a >20-fold potency advantage over the 6-oxy isomer [2].

SHP2 Allosteric Inhibitor Probe Synthesis

The scaffold appears in multiple SHP2 inhibitor patent families. The 2-(pyridin-3-yloxy) substitution pattern correctly positions the pyridine nitrogen for key hydrogen-bonding interactions with the allosteric tunnel of SHP2 [1]. The ambient storage stability of the free acid simplifies its use in multi-step parallel synthesis on automated platforms .

Regioselective Late-Stage Functionalization

The 2-oxy substitution pattern enables highly selective electrophilic bromination at the 5-position (>40:1 selectivity) without protecting group manipulation [1]. This allows chemists to install a single halogen handle for subsequent Suzuki or Buchwald couplings with minimal byproduct formation, reducing chromatographic burden in scale-up campaigns [2].

Screening Library Building Block Procurement

With an ambient storage requirement and ≥95% purity across multiple vendors, this compound is an economical choice for building block collections [1]. The scaffold’s presence in 8 patent families spanning GPCR, kinase, and metabolic targets ensures that it remains a high-rotation building block, minimizing the risk of dead stock [2].

Application
Selection Property
Validation Focus
GPCR Antagonist Lead Optimization
Scaffold geometry for target engagement
5-HT₂C receptor-binding assay context
Allosteric Inhibitor Probe Synthesis
Regiochemistry for hydrogen-bonding interactions
SHP2 allosteric tunnel binding model review
Regioselective Late-Stage Functionalization
Electrophilic substitution selectivity
Bromination regioselectivity and purification burden
Screening Library Building Block Procurement
Ambient stability and patent landscape breadth
Inventory cost and scaffold utility lifespan review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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